4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide
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Overview
Description
4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides have been widely used as antibacterial agents and have shown potential in various therapeutic applications, including antitumor, antidiabetic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. The process begins with the reaction of 4-bromo-3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in maintaining pH balance in cells. By inhibiting this enzyme, the compound disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis. This mechanism makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 4-amino-N-(4-fluorophenyl)benzenesulfonamide
- N-(4-fluorophenyl)-3-bromobenzamide
Comparison: 4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in inhibiting carbonic anhydrase IX and demonstrates broader antimicrobial activity .
Properties
Molecular Formula |
C12H10BrFN2O2S |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-amino-N-(4-bromo-3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2 |
InChI Key |
BPIHTMMHYSVFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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